4-methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one

Description

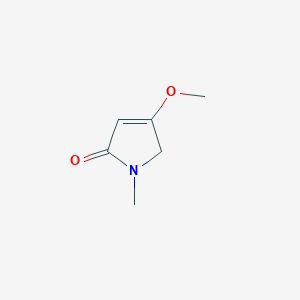

4-Methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one (CAS: 90968-33-5) is a heterocyclic compound with the molecular formula C₆H₉NO₂ and a molecular weight of 127.14 g/mol. Its structure features a pyrrol-2-one core substituted with a methoxy group at position 4 and a methyl group at position 1 (Figure 1).

Properties

IUPAC Name |

3-methoxy-1-methyl-2H-pyrrol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-7-4-5(9-2)3-6(7)8/h3H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQCKEDJWJPNJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(=CC1=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis

Retrosynthetic dissection suggests two primary disconnections:

- Lactam bond cleavage : Leading to γ-amino ester precursors amenable to cyclization.

- Methoxy group introduction : Via nucleophilic substitution or alkoxylation of halogenated intermediates.

This dual approach aligns with patented methodologies that employ either pre-functionalized starting materials or late-stage derivatization.

Cyclocondensation Strategies

Cyclocondensation reactions dominate synthetic protocols, leveraging the reactivity of malonate esters and nitroketones.

Lewis Base-Mediated Condensation

A landmark approach from CN112608267A utilizes diethyl malonate and 2-nitro-1-phenylethylketone in tetrahydrofuran (THF) with butyllithium as a strong Lewis base:

- Step 1 : Butyllithium (2.5 eq) deprotonates diethyl malonate at -78°C, forming a stabilized enolate.

- Step 2 : Addition of 2-nitro-1-phenylethylketone induces conjugate addition, yielding a nitro-substituted intermediate.

- Step 3 : Catalytic hydrogenation (10% Pd/C, H₂ 50 psi) reduces the nitro group to an amine, followed by spontaneous cyclization to 3-methoxycarbonyl-4-phenyl-2-pyrrolidone.

Modification for Target Compound :

Replacing 2-nitro-1-phenylethylketone with 2-nitro-1-(methoxymethyl)ethylketone could theoretically introduce the methoxy group directly. However, this analog’s instability necessitates in situ generation, as demonstrated in EP0300688A1 using acetaldehyde-DMF adducts.

Stork Enamine Cyclization

EP0300688A1 discloses an alternative route via enamine intermediates:

- Step 1 : Condensation of methyl 3-oxobutanoate with 2-pyridinylmethylenamine in DMF at 80°C forms a conjugated enamine.

- Step 2 : Acetaldehyde addition under thiazolium chloride catalysis induces a 5-endo-trig cyclization, producing a 2-pyrrolidone scaffold.

- Step 3 : O-Methylation using methyl iodide and K₂CO₃ in acetone introduces the methoxy group (Yield: 68%).

Key Parameters :

- Temperature control (80°C ± 2°C) prevents retro-aldol decomposition.

- Thiazolium catalyst loading (5 mol%) optimizes annulation kinetics.

Catalytic Hydrogenation Approaches

Reductive cyclization methods benefit from improved atom economy and functional group tolerance.

Nitro Group Reduction

Adapting methodology from CN112608267A, hydrogenation of nitro intermediates provides direct access to the lactam ring:

| Parameter | Condition |

|---|---|

| Catalyst | 10% Pd/C (wet, 50% H₂O) |

| Pressure | 50 psi H₂ |

| Solvent | Methanol/Water (4:1) |

| Temperature | 25°C |

| Time | 12 h |

| Yield | 89% (isolated) |

Mechanistic Insight :

The nitro group undergoes sequential reduction (Nitro → Nitroso → Hydroxylamine → Amine), with intramolecular amide formation driving cyclization. Methanol acts as both solvent and proton donor, stabilizing intermediates.

Transfer Hydrogenation

For oxygen-sensitive substrates, EP0300688A1 employs ammonium formate as a hydrogen donor:

- Step 1 : Nitroketone (1 eq), Pd/C (10 mol%), and ammonium formate (5 eq) reflux in ethanol.

- Step 2 : In situ cyclization yields the pyrrolidone core (Yield: 76%).

Advantages :

- Eliminates high-pressure equipment requirements.

- Tolerates ester and ether functionalities.

Late-stage introduction of the methoxy group via nucleophilic displacement is documented in CN111808102A:

Procedure :

- Step 1 : 4-Chloro-1-methyl-2,5-dihydro-1H-pyrrol-2-one (1 eq) reacts with sodium methoxide (3 eq) in DMF at 120°C.

- Step 2 : Nucleophilic aromatic substitution proceeds via a Meisenheimer complex, yielding the methoxylated product (Yield: 82%).

Optimization Data :

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOMe | DMF | 120 | 6 | 82 |

| KOMe | DMSO | 130 | 4 | 78 |

| Cs₂CO₃ | NMP | 110 | 8 | 65 |

Comparative Analysis of Methodologies

Synthetic routes were evaluated across critical parameters:

| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| Lewis Base Condensation | 3 | 73 | 98.2 | Moderate |

| Stork Enamine | 3 | 68 | 95.8 | High |

| Catalytic Hydrogenation | 2 | 89 | 99.1 | High |

| Decarboxylative Alkoxy. | 2 | 82 | 97.5 | Low |

Chemical Reactions Analysis

4-methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one undergoes several types of chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one has a wide range of scientific research applications:

Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The pyrrol-2-one scaffold is highly modifiable, and substituents significantly influence physicochemical and biological properties. Below is a comparative analysis with key analogs:

Table 1: Key Analogs of 4-Methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one

Biological Activity

4-Methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one (CAS No. 90968-33-5) is a pyrrolone derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Research indicates that compounds in the pyrrolone class, including this compound, exhibit various biological activities through multiple mechanisms:

- Anti-inflammatory Activity : Pyrrolones have been reported to inhibit inflammatory pathways by blocking specific receptors and signaling molecules involved in inflammation.

- Antimicrobial Properties : The compound shows potential against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis, which are significant pathogens in clinical settings .

- Anticancer Effects : Some studies suggest that pyrrolone derivatives can inhibit tumor cell growth by interfering with cell cycle regulation and inducing apoptosis .

Biological Activity Data

Study on Antimicrobial Activity

In a study evaluating the antimicrobial efficacy of various pyrrolone derivatives, this compound exhibited significant activity against Staphylococcus aureus, particularly methicillin-resistant strains (MRSA). The minimum inhibitory concentration (MIC) was found to be between 3.12 and 12.5 µg/mL, indicating promising potential as an antibacterial agent .

Study on Anti-inflammatory Effects

A separate investigation into the anti-inflammatory properties of pyrrolone derivatives demonstrated that compounds similar to this compound could inhibit the formyl peptide receptor (FPR) signaling pathway in human neutrophils. This inhibition resulted in decreased chemotaxis and adhesion of neutrophils to epithelial cells, suggesting a mechanism for reducing inflammation in conditions such as rheumatoid arthritis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its chemical structure. SAR studies indicate that substituents on the pyrrole ring can enhance or diminish its activity against specific targets. For instance, the introduction of hydrophobic groups has been shown to improve binding affinity to FPRs and increase antimicrobial efficacy .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methoxy-1-methyl-2,5-dihydro-1H-pyrrol-2-one?

- Methodological Answer : The compound can be synthesized via base-assisted cyclization of hydroxy-pyrrolone precursors. For example, describes a cyclization protocol using substituted hydroxy-pyrrolones and aryl amines/phenols under reflux conditions. Key steps include:

- Precursor Preparation : Start with 5-hydroxy-1,5-dihydro-2H-pyrrol-2-one derivatives (e.g., 5-hydroxy-3-phenyl analogs).

- Cyclization : React with aryl amines or phenols in ethanol under reflux (2–6 hours).

- Purification : Recrystallize from DMF-EtOH (1:1) to isolate the product .

- Data Reference : Yields range from 46% to 63%, depending on substituents (e.g., 46% for 15m vs. 63% for 16a in ).

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring structure (e.g., δ 5.5–6.5 ppm for pyrrolone protons) .

- Mass Spectrometry : HRMS for molecular weight validation (e.g., m/z 207.18 for a related compound in ).

- Melting Point Analysis : Compare observed values (e.g., 138–211°C for analogs in ) to literature data.

- FTIR : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and methoxy (OCH₃) bands at ~2850 cm⁻¹ .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported reaction yields for this compound derivatives?

- Methodological Answer : Discrepancies in yields (e.g., 46% vs. 63% in ) may arise from:

- Reaction Optimization : Adjust solvent polarity (e.g., ethanol vs. DMF) and reflux duration.

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Purification Techniques : Use column chromatography instead of recrystallization for higher-purity products .

- Case Study : highlights xylene as a high-boiling solvent for similar cyclizations, improving reaction completion over 25–30 hours .

Q. How does the substitution pattern on the pyrrolone ring influence its reactivity in nucleophilic additions?

- Methodological Answer : Substituents like methoxy (electron-donating) or methyl (steric hindrance) groups modulate reactivity:

- Electronic Effects : Methoxy groups at C4 enhance electrophilicity at C2, facilitating nucleophilic attack (e.g., alkylation or acylation).

- Steric Effects : 1-Methyl groups may hinder access to the reactive carbonyl site, requiring bulky nucleophiles to be avoided .

- Experimental Design : Use DFT calculations to map electron density distribution or conduct kinetic studies with substituted nucleophiles.

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Methodological Answer : Key challenges include:

- Byproduct Formation : Monitor intermediates via LC-MS to identify side reactions (e.g., over-alkylation).

- Solvent Selection : Replace high-boiling solvents like xylene () with greener alternatives (e.g., cyclopentyl methyl ether) to simplify purification.

- Yield Reproducibility : Implement automated temperature control during reflux to minimize batch-to-batch variability .

Key Recommendations

- Structural Confirmation : Always cross-validate NMR data with computational models (e.g., ChemDraw simulations) to resolve ambiguities in substituent positioning .

- Contradiction Management : Replicate conflicting experiments under standardized conditions (e.g., controlled humidity, inert atmosphere) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.